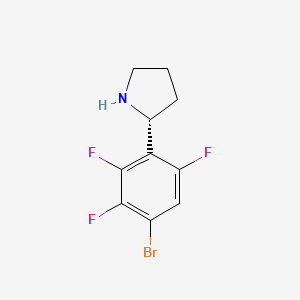![molecular formula C10H11ClN2 B13339940 3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13339940.png)
3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a chloropropyl group attached to the nitrogen atom of the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine typically involves the reaction of pyrrolo[2,3-b]pyridine with 3-chloropropyl halides under basic conditions. One common method is to use sodium hydride (NaH) as a base in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Nucleophilic substitution: The chloropropyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The pyridine and pyrrole rings can participate in redox reactions, potentially altering the electronic properties of the compound.
Coupling reactions: The compound can be involved in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic substitution: Sodium hydride (NaH), dimethylformamide (DMF), and various nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling reactions: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents like tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a 3-(3-aminopropyl)-1H-pyrrolo[2,3-b]pyridine derivative.
科学的研究の応用
3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of bioactive molecules, including potential drug candidates for various diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be employed in the study of biological pathways and mechanisms, particularly those involving nitrogen-containing heterocycles.
Chemical Biology: The compound can be used as a probe to investigate the interactions between small molecules and biological macromolecules.
作用機序
The mechanism of action of 3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloropropyl group can act as a reactive site for further functionalization, allowing the compound to form covalent bonds with target proteins or nucleic acids.
類似化合物との比較
Similar Compounds
3-(3-Chloropropyl)-1H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a different fusion pattern of the pyridine and pyrrole rings.
3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
Uniqueness
3-(3-Chloropropyl)-1H-pyrrolo[2,3-b]pyridine is unique due to its specific fusion pattern and the presence of the chloropropyl group, which provides a versatile site for further chemical modifications. This uniqueness makes it a valuable scaffold for the development of new compounds with diverse biological and chemical properties.
特性
分子式 |
C10H11ClN2 |
|---|---|
分子量 |
194.66 g/mol |
IUPAC名 |
3-(3-chloropropyl)-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C10H11ClN2/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h2,4,6-7H,1,3,5H2,(H,12,13) |
InChIキー |
OKSLXEWBSAGQHS-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(NC=C2CCCCl)N=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


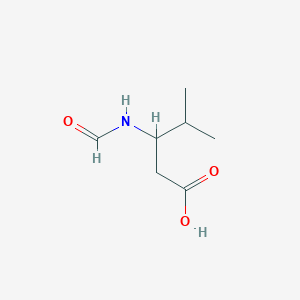
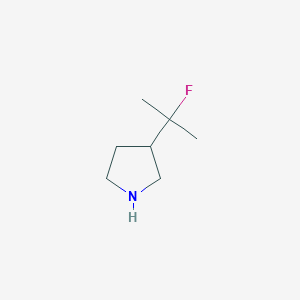
![2-Methyl-6-[(thiophen-2-yl)methyl]pyrimidin-4-amine](/img/structure/B13339865.png)
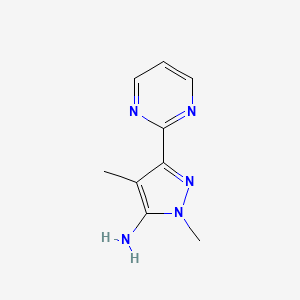
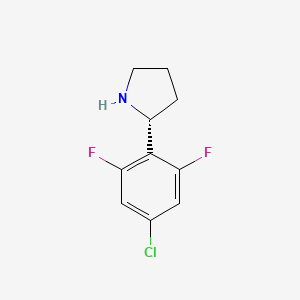
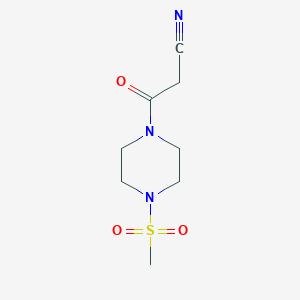
![Ethyl 2,2-difluoro-1',4',6',7'-tetrahydrospiro[cyclopropane-1,5'-indazole]-3'-carboxylate](/img/structure/B13339897.png)
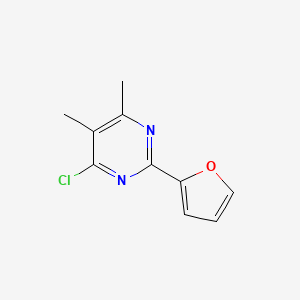
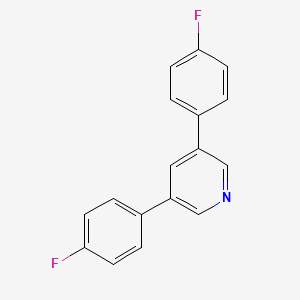
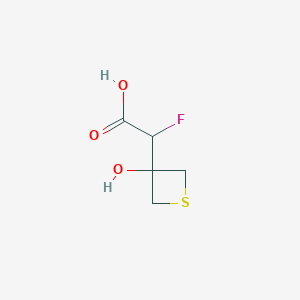
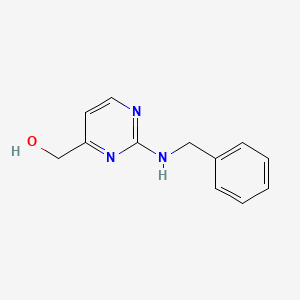
![5-[(2,3-Dihydroxypropyl)amino]pyridine-2-carbonitrile](/img/structure/B13339926.png)
![tert-Butyl 2,3,5,7,11-pentaazatricyclo[7.4.0.0,2,6]trideca-3,5-diene-11-carboxylate](/img/structure/B13339930.png)
